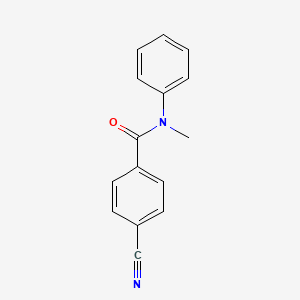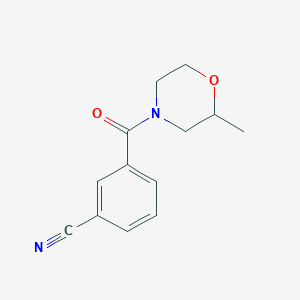
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide, also known as AM251, is a chemical compound that belongs to the class of cannabinoids. It is a selective antagonist of the cannabinoid receptor CB1 and is widely used in scientific research for its ability to block the effects of cannabinoids on this receptor.
Mécanisme D'action
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous and exogenous cannabinoids to this receptor. This leads to a reduction in the activation of the CB1 receptor and a decrease in the downstream signaling pathways that are normally activated by this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide depend on the specific experimental conditions and the target tissue or organ. In general, N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide has been shown to reduce the effects of cannabinoids on the CB1 receptor, leading to a decrease in pain sensation, food intake, and memory consolidation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide is its high selectivity for the CB1 receptor, which allows for the specific study of the effects of cannabinoids on this receptor without interference from other signaling pathways. However, one limitation of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide is its relatively low potency compared to other CB1 antagonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the study of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide and its role in the endocannabinoid system. One area of interest is the development of more potent and selective CB1 antagonists that can be used in both basic and clinical research. Another area of interest is the study of the effects of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide on other signaling pathways that are activated by the CB1 receptor, such as the mTOR pathway. Finally, the use of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide in combination with other drugs or therapies may provide new insights into the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide involves the reaction of 2-chloro-6-methylpyridine with 2-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then converted to the final product by treatment with hydroxylamine hydrochloride and sodium hydroxide. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide is widely used in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes. It is particularly useful in studying the effects of cannabinoids on the CB1 receptor, which is widely distributed throughout the central nervous system and plays a key role in the regulation of pain, appetite, mood, and memory.
Propriétés
IUPAC Name |
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-5-9-14(16-10)15(19)17-13-8-4-3-7-12(13)11(2)18/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYFGJGXJKJULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)
![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)

![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
![2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)




![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)
